molecular formula C14H6F5NO3 B14191655 (2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane

(2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane

Cat. No.: B14191655
M. Wt: 331.19 g/mol
InChI Key: SSQZLLVFYLKCOY-KGLIPLIRSA-N
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Description

(2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a nitrophenyl group and a pentafluorophenyl group, making it a unique and potentially useful molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane typically involves the reaction of a suitable precursor with an oxidizing agent. One common method is the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of such compounds may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functionalized products.

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane, low temperature.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic conditions.

Major Products Formed

    Diols: From epoxide ring opening.

    Amines: From nitro group reduction.

    Functionalized Epoxides: From nucleophilic substitution.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.

Biology

In biological research, epoxides are often studied for their potential biological activity. This compound could be investigated for its interactions with biological molecules and potential as a pharmaceutical intermediate.

Medicine

Industry

In the industrial sector, epoxides are used in the production of polymers, resins, and other materials. The unique properties of this compound could make it useful in developing specialized materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane would depend on its specific interactions with target molecules. Generally, epoxides can act as electrophiles, reacting with nucleophiles in biological systems. The nitrophenyl and pentafluorophenyl groups may influence the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-2-(4-nitrophenyl)-3-phenyl-oxirane: Similar structure but lacks the pentafluorophenyl group.

    (2R,3S)-2-(4-nitrophenyl)-3-(4-fluorophenyl)oxirane: Contains a single fluorine atom instead of five.

    (2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentachlorophenyl)oxirane: Chlorine atoms instead of fluorine.

Uniqueness

The presence of the pentafluorophenyl group in (2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane makes it unique compared to other similar compounds

Properties

Molecular Formula

C14H6F5NO3

Molecular Weight

331.19 g/mol

IUPAC Name

(2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane

InChI

InChI=1S/C14H6F5NO3/c15-8-7(9(16)11(18)12(19)10(8)17)14-13(23-14)5-1-3-6(4-2-5)20(21)22/h1-4,13-14H/t13-,14+/m1/s1

InChI Key

SSQZLLVFYLKCOY-KGLIPLIRSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@@H](O2)C3=C(C(=C(C(=C3F)F)F)F)F)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2C(O2)C3=C(C(=C(C(=C3F)F)F)F)F)[N+](=O)[O-]

Origin of Product

United States

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